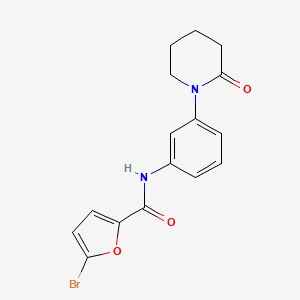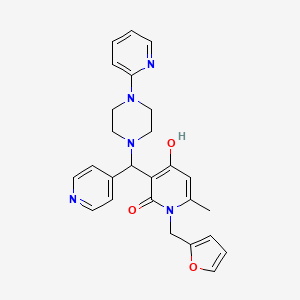![molecular formula C16H16O2 B2508644 (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate CAS No. 133151-37-8](/img/structure/B2508644.png)
(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as cyclocondensation reactions , reactions of methyl 3,4,6-trioxoalkanoates with arylamines and aromatic aldehydes , and one-pot synthesis methods catalyzed by ammonium acetate . For example, the synthesis of methyl (4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene)acetates involves cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate . These methods highlight the versatility of synthetic approaches to create complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry . For instance, the crystal structure of methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate reveals weak intramolecular and intermolecular hydrogen bonding interactions . These structural analyses provide insights into the conformation and stability of the molecules.
Chemical Reactions Analysis
The reactivity of similar compounds is explored in various chemical reactions. For example, methyl (triphenylphosphoranylidene)acetate is shown to exist as a mixture of cis and trans isomers and reacts with active carbonyl compounds . The reactivity is influenced by factors such as the presence of acidic protons and the structure of the ylide. These studies contribute to the understanding of the reactivity patterns of acetate-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are investigated using both experimental and theoretical methods. Theoretical calculations, such as density functional theory (DFT), help to obtain detailed information about local and global chemical activities, molecular and chemical properties . Non-linear optical behaviors and other properties like dipole moments and polarizability are also examined . These analyses are crucial for predicting the behavior of these compounds in various environments and for designing new molecules with desired properties.
Scientific Research Applications
Isochroman Derivatives and Crystallography
Research on isochroman derivatives, which are structurally related to biphenyl compounds, highlights their tendency to crystallize in chiral space groups, a property significant for material science and crystallography. The study of methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and its analogs revealed that these compounds adopt specific conformations and engage in weak C-H...O hydrogen bonding, leading to the formation of infinite three-dimensional networks (Palusiak et al., 2004).
Crystal Structure Analysis
Another research focus is on the crystal structure analysis of compounds like azilsartan methyl ester ethyl acetate hemisolvate, which provides insights into the arrangement of molecules in solids and their potential applications in drug design and development (Li et al., 2015).
Synthetic Chemistry Applications
In synthetic chemistry, compounds such as (S)-methyl 2-amino-2-(2-chlorophenyl)acetate serve as critical intermediates for developing pharmaceutical agents, showcasing the role of biphenyl derivatives in synthesizing complex molecules (Hu Jia-peng, 2012).
Molecular Structure and Chemical Activity Studies
The study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate through experimental and theoretical methods elucidates its molecular and chemical properties. Such research highlights the compound's electrophilic and nucleophilic nature, contributing to the understanding of its reactivity and potential applications in chemistry (Gültekin et al., 2020).
Pharmacological Analysis
Biphenyl derivatives have been explored for their potential in pharmacological applications. The design, synthesis, and analysis of compounds such as 5-[4′-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles demonstrate their significance in drug discovery, especially in the context of angiotensin converting enzyme inhibition and anti-inflammatory activities (Kamble et al., 2017).
properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-7-15(8-4-12)16-9-5-14(6-10-16)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDHWXNYXSGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)





![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
